6-bromo-4,7-dimethyl-1H-indazole
CAS No.:
Cat. No.: VC20134355
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrN2 |
|---|---|
| Molecular Weight | 225.08 g/mol |
| IUPAC Name | 6-bromo-4,7-dimethyl-1H-indazole |
| Standard InChI | InChI=1S/C9H9BrN2/c1-5-3-8(10)6(2)9-7(5)4-11-12-9/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | AFLKAEWJAITNEV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C2=C1C=NN2)C)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
6-Bromo-4,7-dimethyl-1H-indazole has the molecular formula C₉H₉BrN₂, with a molecular weight of 225.09 g/mol. Its structure consists of an indazole core (a fused benzene and pyrazole ring) substituted with a bromine atom at position 6 and methyl groups at positions 4 and 7. The bromine atom enhances electrophilic reactivity, while the methyl groups contribute to steric effects and lipophilicity, influencing solubility and metabolic stability .
Table 1: Comparative Physicochemical Properties of Brominated Indazole Derivatives
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 6-bromo-4,7-dimethyl-1H-indazole likely proceeds via functionalization of a pre-formed indazole core or cyclization of substituted benzene precursors. Key intermediates include:
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6-Bromo-1H-indazole: Readily available commercially (e.g., AChemBlock Catalog ID: P51121) .
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4,7-Dimethylindazole: Synthesized via directed ortho-metalation or Friedel-Crafts alkylation.
Stepwise Synthesis Protocol
A plausible route involves iodination followed by Suzuki-Miyaura coupling, adapted from methods used for 6-bromo-3-iodo-1H-indazole :
Step 1: Iodination of 6-Bromo-1H-indazole
6-Bromo-1H-indazole undergoes iodination at position 4 using iodine in the presence of K₂CO₃ (yield: 71%) .
Step 2: Methylation at Position 7
The intermediate is methylated via nucleophilic substitution or transition-metal-catalyzed coupling. For example, methyl iodide and NaH in THF at 0°C (yield: 48% for analogous methylations) .
Step 3: Purification
Column chromatography (ethyl acetate/cyclohexane gradient) isolates the final product .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | I₂, K₂CO₃, DMF | RT | 3 h | 71% |
| 2 | CH₃I, NaH, THF | 0°C | 3 h | 48% |
Pharmacological and Biological Applications
Anticancer Activity
Indazole derivatives exhibit potent anticancer effects by modulating apoptosis pathways. For instance, compound 2f (a 6-bromoindazole analog) showed IC₅₀ values of 0.23–1.15 μM against breast cancer (4T1) cells via caspase-3 activation and ROS generation . The methyl groups in 6-bromo-4,7-dimethyl-1H-indazole may enhance membrane permeability, potentially improving efficacy.
Kinase Inhibition
Brominated indazoles are explored as kinase inhibitors. The methyl substituents could stabilize binding interactions in ATP pockets, akin to FDA-approved drugs like entrectinib (a TRK inhibitor) .
Future Directions and Research Gaps
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Synthetic Optimization: Develop one-pot methodologies to improve yields.
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Biological Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.
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ADMET Studies: Assess pharmacokinetics and metabolic pathways in vitro.
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